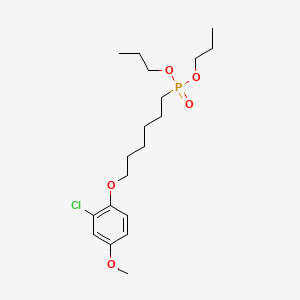![molecular formula C13H26N2O B12665005 N-[(Dibutylamino)methyl]methacrylamide CAS No. 92168-48-4](/img/structure/B12665005.png)
N-[(Dibutylamino)methyl]methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dibutylamino)methyl]methacrylamide is a chemical compound with the molecular formula C₁₃H₂₆N₂O. It is a methacrylamide derivative that contains a dibutylamino group attached to the methylene carbon. This compound is known for its applications in polymer chemistry, particularly in the synthesis of smart polymers that exhibit responsiveness to environmental stimuli such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibutylamino)methyl]methacrylamide typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves methacrylamide, formaldehyde, and dibutylamine. The process can be carried out under mild conditions in an aqueous medium, resulting in high yields. The reaction is usually conducted at around 35°C, and the product is easily separated from the reaction mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(Dibutylamino)methyl]methacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The dibutylamino group can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the co-monomers used.
Substitution Reactions: Yields substituted methacrylamide derivatives.
Hydrolysis: Results in the formation of methacrylic acid and dibutylamine.
Scientific Research Applications
N-[(Dibutylamino)methyl]methacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of smart polymers that respond to temperature and pH changes.
Biomedicine: Employed in the development of drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: Utilized in the creation of hydrogels and other advanced materials with specific properties.
Analytical Chemistry: Used in chromatographic methods for the separation and analysis of complex mixtures.
Mechanism of Action
The mechanism of action of N-[(Dibutylamino)methyl]methacrylamide primarily involves its polymerization and interaction with other molecules. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the polymer’s properties. The methacrylamide moiety allows for polymerization, forming long chains that can exhibit unique physical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(Diethylamino)methyl]methacrylamide
- N-[(Dimethylamino)methyl]methacrylamide
- N-[(Dipropylamino)methyl]methacrylamide
Uniqueness
N-[(Dibutylamino)methyl]methacrylamide is unique due to its dibutylamino group, which imparts specific hydrophobic and steric properties. This makes it particularly useful in the synthesis of polymers with tailored responsiveness to environmental stimuli. Compared to its analogues, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in polymer and material science .
Properties
CAS No. |
92168-48-4 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
N-[(dibutylamino)methyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C13H26N2O/c1-5-7-9-15(10-8-6-2)11-14-13(16)12(3)4/h3,5-11H2,1-2,4H3,(H,14,16) |
InChI Key |
GPSNGXFIOROBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CNC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


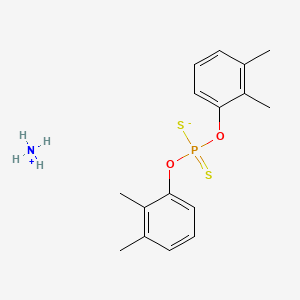
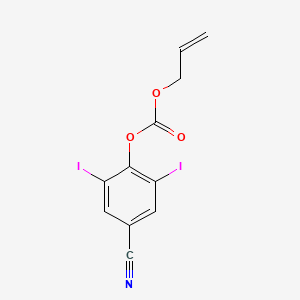

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
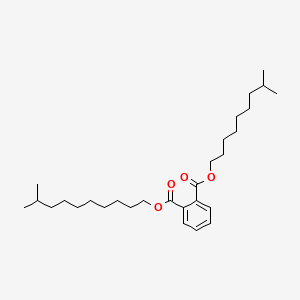
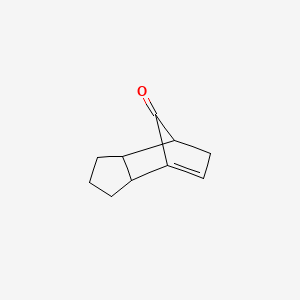
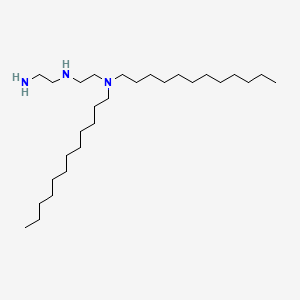
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
